molecular formula C11H11NO2 B179926 5-Pyridin-2-ylcyclohexane-1,3-dione CAS No. 144128-79-0

5-Pyridin-2-ylcyclohexane-1,3-dione

Cat. No.: B179926
CAS No.: 144128-79-0
M. Wt: 189.21 g/mol
InChI Key: ZCTSQHXOYMTGLP-UHFFFAOYSA-N
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Description

5-Pyridin-2-ylcyclohexane-1,3-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of cyclohexane-1,3-dione and pyridine, and its chemical structure is represented by the molecular formula C11H11NO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with pyridine derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Pyridin-2-ylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

5-Pyridin-2-ylcyclohexane-1,3-dione has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Cyclohexane-1,3-dione: A precursor in the synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness: this compound is unique due to its combined cyclohexane-1,3-dione and pyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-pyridin-2-ylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTSQHXOYMTGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440317
Record name 5-pyridin-2-ylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144128-79-0
Record name 5-pyridin-2-ylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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